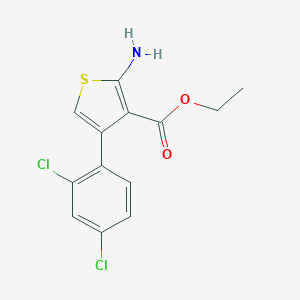

Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c1-2-18-13(17)11-9(6-19-12(11)16)8-4-3-7(14)5-10(8)15/h3-6H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLLZSJHYLHEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Topic: Synthesis and Characterization of Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry. The 2-aminothiophene scaffold is a privileged structure in drug discovery, appearing in a range of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document details the well-established Gewald three-component reaction as the primary synthetic route, offering an in-depth look at the reaction mechanism, a step-by-step experimental protocol, and a thorough guide to the structural characterization of the title compound using modern spectroscopic techniques.

Introduction: The Significance of 2-Aminothiophenes

The 2-aminothiophene core is a versatile heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[4][5] Its prevalence stems from its role as a bioisosteric replacement for a phenyl group, enhancing a molecule's pharmacological profile, and its utility as a synthetic intermediate for constructing more complex, fused heterocyclic systems.[2] The title compound, this compound, incorporates a dichlorinated phenyl ring, a feature often associated with modulated biological activity. The synthesis of such polysubstituted thiophenes is efficiently achieved through the Gewald reaction, a one-pot, multi-component condensation that offers high atom economy and operational simplicity.[6][7][8] This guide serves as a practical resource for researchers aiming to synthesize and validate this and related compounds.

Synthesis via the Gewald Reaction

The Gewald reaction is a cornerstone of thiophene chemistry, involving the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[7][8] This one-pot synthesis is highly valued for its efficiency and the mild conditions under which it proceeds.[6]

Underlying Mechanism

The reaction mechanism is a well-elucidated sequence of classical organic reactions.[9][10] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Knoevenagel Condensation: The process begins with a base-catalyzed Knoevenagel condensation between the ketone (2,4-dichloroacetophenone) and the active methylene compound (ethyl cyanoacetate).[8] The base, typically a secondary amine like morpholine or piperidine, deprotonates the ethyl cyanoacetate to form a carbanion, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[9][11]

-

Michael Addition & Thiolate Formation: The base then facilitates the addition of elemental sulfur (typically S₈) to the activated methylene group of the Knoevenagel adduct. This step involves the opening of the sulfur ring and the formation of a thiolate intermediate.[9][10]

-

Cyclization and Tautomerization: The newly formed sulfur nucleophile attacks the cyano group's carbon atom in an intramolecular cyclization. This ring-closure forms a five-membered ring.

-

Aromatization: The final step is a tautomerization that leads to the stable, aromatic 2-aminothiophene ring system, which serves as the thermodynamic driving force for the entire reaction sequence.[10][11]

Caption: Fig. 1: Simplified Gewald Reaction Mechanism

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis followed by characterization that matches the data in Section 3 confirms the integrity of the procedure.

Materials and Reagents:

-

2,4-Dichloroacetophenone

-

Ethyl cyanoacetate

-

Elemental Sulfur (powdered)

-

Morpholine (or Piperidine/Diethylamine)

-

Ethanol (absolute)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

Workflow Diagram:

Caption: Fig. 2: Experimental Workflow for Synthesis

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-dichloroacetophenone (e.g., 10 mmol), ethyl cyanoacetate (10 mmol), and powdered elemental sulfur (10 mmol). Add 50 mL of absolute ethanol as the solvent.

-

Causality: Ethanol is an excellent solvent for the reactants and facilitates a suitable reaction temperature under reflux. Using equimolar amounts of reactants ensures efficient conversion.

-

-

Catalyst Addition: With gentle stirring, add morpholine (e.g., 1.5 mL, ~15 mmol) dropwise to the mixture at room temperature.

-

Causality: Morpholine acts as the basic catalyst essential for the initial Knoevenagel condensation.[12] A slight excess ensures the reaction proceeds at a reasonable rate. Dropwise addition helps to control any initial exotherm.

-

-

Reaction Execution: Heat the mixture to a gentle reflux (approximately 60-70°C) with continuous stirring. Maintain this temperature for 2-4 hours.

-

Causality: Heating provides the necessary activation energy for the reaction. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

-

-

Work-up and Isolation: After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate should form.

-

Causality: The product is insoluble in water, so pouring the ethanolic solution into a large volume of water causes it to precipitate out, effectively separating it from the solvent and any water-soluble impurities.

-

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water, followed by a small amount of cold ethanol to remove residual impurities.

-

Causality: Washing removes any remaining catalyst and unreacted starting materials. Using cold ethanol minimizes the loss of the desired product, which may have slight solubility.

-

-

Purification and Drying: The crude product can be purified by recrystallization from an ethanol/water mixture. Dry the purified, crystalline solid in a vacuum oven at 40-50°C to a constant weight. The expected product is typically a pale yellow or off-white solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

| Property | Expected Observation |

| Appearance | Pale yellow to off-white crystalline solid |

| Molecular Formula | C₁₃H₁₂Cl₂NO₂S |

| Molecular Weight | 317.21 g/mol |

| Melting Point | Expected to be a sharp range, typical for pure compounds |

Spectroscopic Data

The following table summarizes the expected spectroscopic data based on the structure and data from analogous compounds.[12][13][14]

| Technique | Expected Key Features |

| ¹H NMR | δ 7.2-7.6 ppm: Multiplets, aromatic protons of the dichlorophenyl ring. δ ~6.5 ppm: Singlet, broad, 2H, -NH₂ protons (D₂O exchangeable). δ ~6.0 ppm: Singlet, 1H, thiophene ring proton (H-5). δ 4.2-4.4 ppm: Quartet, 2H, -OCH₂- protons of the ethyl ester. δ 1.2-1.4 ppm: Triplet, 3H, -CH₃ protons of the ethyl ester. |

| ¹³C NMR | δ ~165 ppm: C=O of the ester. δ ~160 ppm: C-2 (C-NH₂). δ ~130-140 ppm: Aromatic carbons of the dichlorophenyl ring and C-4 of thiophene. δ ~100-110 ppm: C-3 and C-5 of the thiophene ring. δ ~60 ppm: -OCH₂- of the ester. δ ~14 ppm: -CH₃ of the ester. |

| FTIR (cm⁻¹) | 3450-3300: N-H stretching (asymmetric and symmetric) of the primary amine.[15] ~1680-1660: C=O stretching of the α,β-unsaturated ester. ~1600-1550: N-H bending and C=C aromatic stretching. ~1250: C-O stretching of the ester. ~800-700: C-Cl stretching. ~700-650: C-S stretching of the thiophene ring.[16][17] |

| Mass Spec (EI) | m/z 317/319/321: Molecular ion peak [M]⁺ cluster, showing the characteristic isotopic pattern for two chlorine atoms. Fragmentation: Loss of -OCH₂CH₃ (m/z 45), loss of -COOCH₂CH₃ (m/z 73). |

Applications in Drug Discovery

The 2-aminothiophene scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Derivatives have demonstrated significant potential as:

-

Antiproliferative Agents: Many 2-aminothiophene derivatives have been investigated for their anticancer properties.[1][18]

-

Enzyme Inhibitors: They serve as core structures for inhibitors of kinases, proteases, and other enzymes.[19]

-

Receptor Modulators: Compounds based on this scaffold have been identified as allosteric modulators of receptors like the A₁ adenosine receptor.[2][4]

-

Antimicrobial Agents: The thiophene ring is present in several antibacterial and antifungal compounds.[18]

The synthesis of specific analogues like this compound allows for the systematic exploration of structure-activity relationships (SAR), where substitutions on the phenyl ring can be fine-tuned to optimize potency and selectivity for a given biological target.

Conclusion

This guide has provided an authoritative and practical framework for the synthesis and characterization of this compound. By leveraging the efficient and robust Gewald reaction, researchers can readily access this valuable heterocyclic building block. The detailed mechanistic insights and comprehensive characterization data serve as a reliable reference for validating the compound's structure and purity. The established importance of the 2-aminothiophene core underscores the relevance of this work for professionals engaged in pharmaceutical research and the development of novel therapeutic agents.

References

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(i), 209-246. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry, ACS Publications. [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]

-

Gewald Reaction. Organic Chemistry Portal. [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synfacts. [Link]

-

Gewald reaction. Wikipedia. [Link]

-

Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022). European Journal of Medicinal Chemistry. [Link]

-

APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (1979). Organic Mass Spectrometry. [Link]

-

Applications substituted 2-aminothiophenes in drug design. Researcher.Life. [Link]

-

Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. (2021). Analytical Chemistry. [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

-

An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

(PDF) Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]

-

Charge-exchange mass spectra of thiophene, pyrrole and furan. (1974). Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. [Link]

-

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Supplementary Information. [Link]

-

Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. [Link]

-

(PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (2010). E-Journal of Chemistry. [Link]

-

Ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate. PubChem. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. [Link]

-

Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate. PubChem. [Link]

-

The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. (2022). Molecules. [Link]

-

2-Thiophenecarboxaldehyde. NIST WebBook. [Link]

-

Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate. PubChem. [Link]

-

Ethyl 2-[(3-chloropropanoyl)amino]-4-phenyl-3-thiophenecarboxylate. SpectraBase. [Link]

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pnrjournal.com [pnrjournal.com]

- 4. d-nb.info [d-nb.info]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. iosrjournals.org [iosrjournals.org]

- 17. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

Foreword: Unveiling the Molecular Profile of a Privileged Scaffold

In the landscape of modern drug discovery, the 2-aminothiophene scaffold stands out as a "privileged" structure, a molecular framework that consistently appears in compounds exhibiting a wide array of biological activities.[1] These activities span from antimicrobial and anti-inflammatory to anticancer and antiviral applications.[1][2] The therapeutic potential of any drug candidate, however, is intrinsically linked to its physicochemical properties. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its efficacy and safety.

This technical guide provides a comprehensive exploration of the physicochemical properties of a specific, highly substituted 2-aminothiophene derivative: Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate. While this compound serves as our primary focus, the principles and methodologies discussed herein are broadly applicable to the wider class of 2-aminothiophene-based compounds, offering valuable insights for researchers, medicinal chemists, and formulation scientists. We will delve into the structural attributes, spectroscopic signature, and key physicochemical parameters of this molecule, underpinned by a rationale for the experimental techniques employed in their determination.

Molecular Structure and Core Attributes

At the heart of our investigation is the molecular architecture of this compound. A thorough understanding of its structure is fundamental to interpreting its chemical behavior and biological interactions.

Chemical Identity

-

CAS Number: While a specific CAS number for this exact isomer was not found, related structures are well-documented, highlighting the chemical space this compound occupies.

-

Systematic Name (IUPAC): this compound

The structure comprises a central thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom. This ring is polysubstituted with four key functional groups: an amino group at position 2, an ethyl carboxylate group at position 3, and a 2,4-dichlorophenyl moiety at position 4. The presence of the thiophene ring makes this molecule a bioisostere of a phenyl group, a common strategy in drug design to modulate biological activity and physicochemical properties.[5]

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; "C13H11Cl2NO2S" [pos="0,2.5!"]; "S" [pos="0,0!", label="S"]; "C1" [pos="-1.2,-0.5!", label="C"]; "C2" [pos="-0.8,-1.8!", label="C"]; "C3" [pos="0.8,-1.8!", label="C"]; "C4" [pos="1.2,-0.5!", label="C"]; "N" [pos="-2.2,-0.2!", label="NH₂"]; "C5" [pos="-1.5,-2.8!", label="C=O"]; "O1" [pos="-1,-3.5!", label="O"]; "C6" [pos="-2.8,-2.5!", label="CH₂"]; "C7" [pos="-3.5,-3.2!", label="CH₃"]; "C8" [pos="1.5,-2.8!", label=""]; "C9" [pos="2.5,-3.5!", label=""]; "C10" [pos="3.2,-2.8!", label=""]; "C11" [pos="2.8,-1.8!", label=""]; "C12" [pos="1.8,-1.5!", label=""]; "Cl1" [pos="4.2,-3.2!", label="Cl"]; "Cl2" [pos="1.2,-0.8!", label="Cl"];

"S" -- "C1"; "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "S"; "C1" -- "N"; "C2" -- "C5"; "C5" -- "O1"; "O1" -- "C6"; "C6" -- "C7"; "C3" -- "C8"; "C8" -- "C9" -- "C10" -- "C11" -- "C12" -- "C8"; "C10" -- "Cl1"; "C12" -- "Cl2"; } Caption: 2D Chemical Structure of the title compound.

Synthesis via the Gewald Reaction: A Cornerstone of 2-Aminothiophene Chemistry

The most prevalent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[6][7][8][9] This one-pot, multi-component reaction offers a convergent and atom-economical route to this important class of heterocycles.

Reaction Mechanism and Rationale

The Gewald reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (in this case, ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[7]

Experimental Protocol: A Step-by-Step Guide

Materials:

-

2,4-Dichlorophenylacetophenone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or other suitable base, e.g., diethylamine)

-

Ethanol (or other suitable solvent, e.g., DMF)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of 2,4-dichlorophenylacetophenone, ethyl cyanoacetate, and elemental sulfur in ethanol.

-

Catalyst Addition: Add a catalytic amount of morpholine to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.[10]

Solid-State Properties: Crystallinity and Melting Point

The solid-state characteristics of a pharmaceutical compound are critical for its formulation, stability, and dissolution rate.

Crystalline Form and X-ray Crystallography

X-ray crystallography of related compounds reveals that the thiophene ring is typically planar.[11] A key feature is the formation of an intramolecular hydrogen bond between one of the protons of the 2-amino group and the carbonyl oxygen of the 3-carboxylate group. This interaction creates a pseudo-six-membered ring, which imparts significant conformational rigidity to the molecule.[2]

Melting Point

The melting point is a crucial indicator of purity and is influenced by the crystal lattice energy. While an experimentally determined melting point for the title compound is not published, data from closely related analogs allows for an educated estimation.

| Compound | Melting Point (°C) |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | 76-79 |

| (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | 100 |

| (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | 95 |

Based on these analogs, it is reasonable to predict that this compound will be a crystalline solid at room temperature with a melting point likely in the range of 100-150 °C. The presence of the two chlorine atoms on the phenyl ring is expected to increase the molecular weight and potentially lead to stronger intermolecular interactions, thus a higher melting point compared to non-halogenated analogs.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

-

Amino (NH₂) protons: A broad singlet, typically in the range of δ 5.0-7.0 ppm. The chemical shift can be solvent-dependent.

-

Thiophene proton: A singlet for the proton at the 5-position of the thiophene ring, expected around δ 6.0-7.5 ppm.

-

Aromatic protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the 2,4-dichlorophenyl ring.

-

Ethyl ester protons: A quartet for the methylene (-CH₂-) group around δ 4.0-4.5 ppm and a triplet for the methyl (-CH₃) group around δ 1.0-1.5 ppm.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom.

-

Carbonyl carbon: The ester carbonyl carbon will appear downfield, typically in the range of δ 160-170 ppm.

-

Thiophene and aromatic carbons: A series of signals in the δ 100-160 ppm region. The carbons attached to the electronegative sulfur and nitrogen atoms will have characteristic shifts.

-

Ethyl ester carbons: The methylene carbon will be around δ 60 ppm, and the methyl carbon will be upfield, around δ 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

N-H stretching: Two distinct sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C=O stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹ characteristic of the ester carbonyl group.

-

C-Cl stretching: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, indicating the presence of the chloro-aromatic moiety.

-

C=C and C-H aromatic stretching: Bands in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 315 and a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Key Physicochemical Parameters for Drug Development

Solubility

Solubility is a critical determinant of a drug's bioavailability. Given the largely nonpolar, aromatic nature of this molecule, it is expected to have low aqueous solubility but good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Experimental Determination of Solubility:

-

Shake-flask method: An excess of the compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or organic solvent).

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Acidity/Basicity (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The primary amine group at the 2-position of the thiophene ring is basic.

Due to the expected low aqueous solubility, determining the pKa of this compound requires specialized techniques.

Rationale for Method Selection: For a compound like this compound, a cosolvent-based approach coupled with potentiometric titration or UV-Vis spectroscopy is a robust strategy.[1] By measuring the apparent pKa in several mixtures of an organic cosolvent (e.g., methanol or acetonitrile) and water, the aqueous pKa can be determined by extrapolating the results to 0% cosolvent using methods like the Yasuda-Shedlovsky plot.[12]

Conclusion: A Foundation for Future Research

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. By understanding its molecular structure, synthesis, solid-state characteristics, spectroscopic signature, and critical drug development parameters, researchers are better equipped to explore its therapeutic potential. The methodologies and principles discussed herein serve as a practical framework for the characterization of this and other related 2-aminothiophene derivatives, paving the way for the rational design and development of novel therapeutics based on this versatile and privileged scaffold.

References

-

Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022-08-05). PubMed. [Link]

-

Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. (2012-07-27). CORE. [Link]

-

APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. (n.d.). Semantic Scholar. [Link]

-

An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022-12-31). Journal of Pharmaceutical Negative Results. [Link]

-

(PDF) Applications substituted 2-aminothiophenes in drug design. (2009-01-01). ResearchGate. [Link]

-

This compound. (n.d.). Chem-Space. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Semantic Scholar. [Link]

-

Full article: Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on 2-Amino Thiophene Derivative. (n.d.). Taylor & Francis Online. [Link]

-

(PDF) Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001-01-01). ResearchGate. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. [Link]

-

Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation. (n.d.). Request PDF on ResearchGate. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. (2022-08-29). PMC - PubMed Central. [Link]

- CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide. (n.d.).

-

Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (n.d.). Sciforum. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. (n.d.). PubChem. [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. (n.d.). PMC - NIH. [Link]

-

Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate (C13H12ClNO2S). (n.d.). PubChemLite. [Link]

-

Gewald reaction. (n.d.). Wikipedia. [Link]

-

This compound. (n.d.). Chem-Space. [Link]

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

(PDF) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2009-01-01). ResearchGate. [Link]

Sources

- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 2. mdpi.com [mdpi.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - C13H11Cl2NO2S | CSSB00020594797 [chem-space.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Data of Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate, a substituted aminothiophene of interest to researchers in medicinal chemistry and drug development. The unique substitution pattern of this molecule presents a distinct spectroscopic fingerprint. This document will serve as a comprehensive resource for the characterization of this compound, detailing the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Chemical Structure and Overview

This compound is a heterocyclic compound featuring a highly substituted thiophene core. The structural elucidation of such molecules is critical for confirming synthesis outcomes and for understanding their chemical properties. The combination of an aminothiophene, an ethyl ester, and a dichlorophenyl group gives rise to characteristic signals in various spectroscopic analyses.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For a compound with varied electronic environments like this compound, both ¹H and ¹³C NMR provide critical structural information.

Scientific Integrity & Logic: The Causality Behind Experimental Choices in NMR

The choice of solvent is paramount in NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and the single deuterium lock signal. For compounds with lower solubility or those that may engage in hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for achieving good signal dispersion, which is particularly important for resolving the complex aromatic region of the dichlorophenyl group.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.

-

Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C spectra. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

Caption: A generalized workflow for acquiring NMR spectra.

¹H NMR Spectral Interpretation

Based on the structure and data from analogous compounds, the following ¹H NMR signals are expected (in CDCl₃):

-

Ethyl Ester Protons: A quartet at approximately 4.2-4.4 ppm (2H, -OCH₂CH₃) and a triplet at around 1.3-1.5 ppm (3H, -OCH₂CH₃). The quartet arises from the coupling of the methylene protons to the adjacent methyl protons, and the triplet from the coupling of the methyl protons to the methylene protons.

-

Amino Protons: A broad singlet at around 6.0-6.5 ppm (2H, -NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Thiophene Proton: A singlet at approximately 7.0-7.2 ppm (1H). The position of this proton is influenced by the electron-donating amino group and the electron-withdrawing phenyl group.

-

Dichlorophenyl Protons: The three aromatic protons on the dichlorophenyl ring will appear in the range of 7.2-7.6 ppm. Due to the substitution pattern, they will likely present as a complex multiplet or as distinct doublets and a doublet of doublets.

¹³C NMR Spectral Interpretation

Experimental data for the title compound shows the following chemical shifts.[1]

-

Ethyl Ester Carbons: The carbonyl carbon (C=O) is expected around 163.7 ppm.[1] The methylene carbon (-OCH₂) appears at approximately 60.9 ppm, and the methyl carbon (-CH₃) at about 14.1 ppm.[1]

-

Thiophene Ring Carbons: The carbon bearing the amino group (C2) is typically found around 160.0 ppm.[1] The carbon attached to the dichlorophenyl group (C4) would be in the region of 143.7 ppm.[1] The carbon of the ester group (C3) is expected around 108.7 ppm.[1] The C5 carbon of the thiophene ring would be in the range of 126.4 ppm.[1]

-

Dichlorophenyl Ring Carbons: The carbon atoms attached to the chlorine atoms will be significantly shifted downfield. The remaining aromatic carbons will appear in the typical aromatic region of 120-140 ppm. The reported values for the dichlorophenyl carbons are 128.3, 129.7, 131.0, 132.2, and 136.2 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Scientific Integrity & Logic: The Causality Behind Experimental Choices in IR

For solid samples, two common methods are the KBr pellet technique and Attenuated Total Reflectance (ATR). The KBr pellet method involves intimately grinding the sample with potassium bromide and pressing it into a transparent disk. This method provides a high-quality spectrum but is destructive and requires careful preparation to avoid moisture contamination. ATR, on the other hand, is a non-destructive technique where the sample is simply pressed against a crystal (like diamond or zinc selenide). It is much faster and requires minimal sample preparation, making it the preferred method for routine analysis.

Experimental Protocol: IR Spectroscopy

A. KBr Pellet Method

-

Grinding: Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopy-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (8-10 tons) to form a transparent or translucent pellet.[2]

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

B. Attenuated Total Reflectance (ATR) Method

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal surface.

-

Analysis: Acquire the IR spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum.

Caption: A simplified workflow for ATR-IR spectroscopy.

IR Spectral Interpretation

The IR spectrum of this compound is expected to show the following key absorption bands:

-

N-H Stretching: Two distinct sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ due to the stretching of the ester carbonyl group. Conjugation with the thiophene ring and intramolecular hydrogen bonding with the adjacent amino group can shift this band to a lower wavenumber.

-

C=C Stretching: Aromatic and thiophene ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: A strong band in the 1100-1300 cm⁻¹ region corresponding to the C-O stretching of the ester group.

-

C-Cl Stretching: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Scientific Integrity & Logic: The Causality Behind Experimental Choices in MS

ESI is chosen for this type of molecule because it is polar and can be readily protonated. The analysis is typically performed in positive ion mode to observe the [M+H]⁺ ion. The choice of solvent is also important; a mixture of acetonitrile and water with a small amount of formic acid is commonly used to promote ionization. High-resolution mass spectrometry (e.g., using a Time-of-Flight or Orbitrap analyzer) is highly desirable as it provides a very accurate mass measurement, allowing for the determination of the molecular formula.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration in the low µg/mL to ng/mL range.

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets.

-

Desolvation: The charged droplets evaporate, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: A schematic of the electrospray ionization mass spectrometry process.

Mass Spectrum Interpretation

-

Molecular Ion: The molecular weight of this compound (C₁₃H₁₁Cl₂NO₂S) is 316.19 g/mol . In positive mode ESI-MS, the most prominent peak is expected to be the protonated molecular ion, [M+H]⁺, at an m/z of approximately 317.19. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for this ion, with peaks at m/z 317 (M+H), 319 (M+2+H), and 321 (M+4+H) in a ratio of approximately 9:6:1.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for ethyl esters include the loss of ethene (28 Da) or the loss of an ethoxy radical (45 Da).

Summary of Spectroscopic Data

| Technique | Feature | Expected Value |

| ¹H NMR | Ethyl (-OCH₂CH₃) | ~4.3 ppm (q, 2H), ~1.4 ppm (t, 3H) |

| Amino (-NH₂) | ~6.2 ppm (br s, 2H) | |

| Thiophene (-CH) | ~7.1 ppm (s, 1H) | |

| Dichlorophenyl (-ArH) | ~7.2-7.6 ppm (m, 3H) | |

| ¹³C NMR | Ester C=O | ~163.7 ppm[1] |

| Thiophene C-NH₂ | ~160.0 ppm[1] | |

| Thiophene C-Ar | ~143.7 ppm[1] | |

| Aromatic/Thiophene C | ~108.7-136.2 ppm[1] | |

| Ester -OCH₂ | ~60.9 ppm[1] | |

| Ester -CH₃ | ~14.1 ppm[1] | |

| IR | N-H stretch | 3300-3500 cm⁻¹ |

| C=O stretch | 1650-1680 cm⁻¹ | |

| C=C stretch | 1450-1600 cm⁻¹ | |

| C-O stretch | 1100-1300 cm⁻¹ | |

| Mass Spec | [M+H]⁺ | m/z ~317.19 |

| Isotopic Pattern | [M+H]⁺:[M+2+H]⁺:[M+4+H]⁺ ≈ 9:6:1 |

References

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

-

Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry, 16(4). Retrieved from [Link]

Sources

"biological activity of 2-aminothiophene derivatives"

An In-Depth Technical Guide to the Biological Activity of 2-Aminothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiophene scaffold represents a privileged structure in medicinal chemistry, underpinning a vast array of compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of 2-aminothiophene derivatives. We delve into their prominent roles as anticancer, antimicrobial, and anti-inflammatory agents, offering insights into the structure-activity relationships that govern their efficacy. Furthermore, this guide details established synthetic methodologies, with a focus on the versatile Gewald reaction, and outlines key experimental protocols for the evaluation of their biological activities. This document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics based on the 2-aminothiophene core.

The 2-Aminothiophene Scaffold: A Cornerstone in Medicinal Chemistry

2-Aminothiophenes are five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their versatile synthetic accessibility and a broad spectrum of pharmacological applications.[1][2] The thiophene ring is considered a bioisostere of the phenyl group, and its incorporation into molecules can lead to a wide range of biological activities.[3] The 2-aminothiophene framework, in particular, serves as a crucial building block for the synthesis of more complex heterocyclic systems, conjugates, and hybrids, making it a focal point in the design of novel therapeutic agents.[2][4]

The inherent chemical properties of the 2-aminothiophene nucleus, including its electron-rich nature and the ability of the amino group to act as a key pharmacophore, contribute to its diverse biological profile. These derivatives have been investigated for a multitude of therapeutic applications, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[1][3][5]

Synthesis of 2-Aminothiophene Derivatives: The Gewald Reaction

The most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[4][6] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-activated nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine or piperidine.[6][7] The versatility and efficiency of the Gewald reaction have made it a cornerstone in the synthesis of 2-aminothiophene libraries for drug discovery.[8]

The reaction mechanism is generally understood to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate.[6][9] This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[6]

// Nodes carbonyl [label="Ketone/Aldehyde", fillcolor="#F1F3F4"]; nitrile [label="α-Activated Nitrile", fillcolor="#F1F3F4"]; base [label="Base (e.g., Morpholine)", fillcolor="#F1F3F4"]; knoevenagel [label="Knoevenagel Condensation", shape=ellipse, fillcolor="#FBBC05"]; intermediate [label="α,β-Unsaturated Intermediate", fillcolor="#FFFFFF", shape=box]; sulfur [label="Elemental Sulfur (S8)", fillcolor="#F1F3F4"]; addition [label="Sulfur Addition & Cyclization", shape=ellipse, fillcolor="#FBBC05"]; product [label="2-Aminothiophene Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges carbonyl -> knoevenagel [label=""]; nitrile -> knoevenagel [label=""]; base -> knoevenagel [label="Catalyst"]; knoevenagel -> intermediate [label=""]; intermediate -> addition [label=""]; sulfur -> addition [label=""]; addition -> product [label=""]; } caption { label = "Figure 1: Simplified workflow of the Gewald reaction for the synthesis of 2-aminothiophene derivatives."; fontsize = 10; fontname = "Arial"; }

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes a typical Gewald reaction for the synthesis of a 2-aminothiophene derivative.[10]

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine

-

Ethanol

-

Diethyl ether

-

Ice bath

-

Stir plate and stir bar

-

Round bottom flask

-

Rotary evaporator

Procedure:

-

In a round bottom flask, combine equimolar amounts of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol.

-

Add a catalytic amount of morpholine to the mixture.

-

Stir the reaction mixture at room temperature. An exothermic reaction may occur, in which case, the flask should be cooled in an ice bath.

-

Continue stirring for approximately 1 hour or until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the residue with diethyl ether.

-

The resulting solid product can be further purified by recrystallization.

Anticancer Activity of 2-Aminothiophene Derivatives

A significant body of research has highlighted the potent anticancer activity of 2-aminothiophene derivatives against a variety of human cancer cell lines.[11][12][13] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer.

Mechanisms of Action

-

Kinase Inhibition: Many 2-aminothiophene derivatives function as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For instance, thieno[2,3-d]pyrimidine derivatives, which are synthesized from 2-aminothiophenes, have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase.[11]

-

Cell Cycle Arrest and Apoptosis Induction: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at various checkpoints and preventing cancer cell proliferation.[12][14] Furthermore, they can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[11]

-

Cytostatic Effects: Some derivatives exhibit cytostatic activity, meaning they inhibit cell growth and multiplication without necessarily causing cell death.[12][14]

// Nodes aminothiophene [label="2-Aminothiophene Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; kinase [label="Protein Kinases (e.g., EGFR)", fillcolor="#F1F3F4"]; cell_cycle [label="Cell Cycle Progression", fillcolor="#F1F3F4"]; apoptosis [label="Apoptosis Induction", fillcolor="#F1F3F4"]; proliferation [label="Cancer Cell Proliferation", shape=ellipse, fillcolor="#FBBC05"]; growth_arrest [label="Cell Growth Arrest", shape=ellipse, fillcolor="#FBBC05"]; cell_death [label="Programmed Cell Death", shape=ellipse, fillcolor="#FBBC05"];

// Edges aminothiophene -> kinase [label="Inhibits"]; aminothiophene -> cell_cycle [label="Inhibits"]; aminothiophene -> apoptosis [label="Induces"]; kinase -> proliferation [label="Promotes"]; cell_cycle -> proliferation [label="Leads to"]; apoptosis -> cell_death [label="Results in"]; cell_cycle -> growth_arrest [style=dashed]; } caption { label = "Figure 2: Key anticancer mechanisms of 2-aminothiophene derivatives."; fontsize = 10; fontname = "Arial"; }

In Vitro Evaluation of Anticancer Activity

A variety of in vitro assays are employed to screen and characterize the anticancer potential of 2-aminothiophene derivatives.[15][16]

Table 1: Common In Vitro Assays for Anticancer Drug Screening

| Assay | Principle | Endpoint Measured | Reference |

| MTT Assay | Enzymatic reduction of MTT by metabolically active cells to form a colored formazan product. | Cell viability and proliferation. | [12][14] |

| Clonogenic Assay | Measures the ability of a single cell to grow into a colony. | Long-term cell survival and reproductive integrity. | [15] |

| Flow Cytometry | Analysis of individual cells for DNA content and apoptosis markers. | Cell cycle distribution and induction of apoptosis. | [12][14] |

| DNA Fragmentation Assay | Detection of characteristic DNA laddering pattern indicative of apoptosis. | Apoptosis. | [15] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for assessing the effect of 2-aminothiophene derivatives on the viability of cancer cells.[12][14]

Materials:

-

Human cancer cell lines (e.g., HeLa, PANC-1)[12]

-

Non-tumor cell line (e.g., 3T3) for cytotoxicity assessment[12]

-

Complete cell culture medium

-

96-well plates

-

2-Aminothiophene derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer and non-tumor cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 2-aminothiophene derivatives (e.g., 5, 10, 25, 50 µM) for specific time points (e.g., 24 and 48 hours).[12] Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).[12]

-

After the incubation period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Antimicrobial Activity of 2-Aminothiophene Derivatives

2-Aminothiophene derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[4][17][18] This makes them promising candidates for the development of new antimicrobial agents to combat the growing challenge of antibiotic resistance.

Evaluation of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated using standard microbiological techniques.[19][20][21]

-

Disk Diffusion Method: This qualitative method involves placing paper disks impregnated with the test compound onto an agar plate inoculated with the target microorganism. The diameter of the zone of inhibition around the disk indicates the susceptibility of the organism.[19][20]

-

Broth Dilution Method: This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the microorganism.[17][21]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of 2-aminothiophene derivatives against bacterial strains.[17]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Proteus vulgaris)[17]

-

Mueller-Hinton broth

-

96-well microtiter plates

-

2-Aminothiophene derivatives

-

Standard antibiotic (e.g., ampicillin, streptomycin)[17]

-

Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

-

Prepare serial two-fold dilutions of the 2-aminothiophene derivatives in Mueller-Hinton broth in the wells of a 96-well plate.

-

Also prepare dilutions of the standard antibiotic as a positive control. Include a growth control (broth and inoculum only) and a sterility control (broth only).

-

Inoculate each well (except the sterility control) with the standardized bacterial suspension.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity of 2-Aminothiophene Derivatives

Several 2-aminothiophene derivatives have been identified as potent anti-inflammatory agents.[10][22][23] Their mechanisms of action often involve the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators.

Mechanisms of Action

-

Inhibition of Pro-inflammatory Cytokines and Mediators: Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like prostaglandin E2 (PGE2).[24]

-

NRF2 Activation: Certain 2-aminothiophene-derived compounds can activate the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.[24]

In Vitro and In Vivo Evaluation of Anti-inflammatory Activity

A range of models are used to assess the anti-inflammatory potential of these compounds.[25][26][27]

-

In Vitro Assays: These often involve cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages, to measure the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines.[24]

-

In Vivo Models: Common animal models include carrageenan-induced paw edema in rats, which is a model of acute inflammation.[26][28]

Conclusion and Future Perspectives

The 2-aminothiophene scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The diverse biological activities, coupled with well-established and versatile synthetic routes like the Gewald reaction, ensure their continued relevance in medicinal chemistry. Future research will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper elucidation of their mechanisms of action. The development of 2-aminothiophene-based compounds holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2023). MDPI. Retrieved from [Link]

-

A decade's overview of 2‐aminothiophenes and their fused analogs as promising anticancer agents. (2024). ResearchGate. Retrieved from [Link]

-

Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. (2016). PubMed. Retrieved from [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. Retrieved from [Link]

-

Antimicrobial Activity of 2-Aminothiophene Derivatives. (2021). International Journal of Pharmaceutical Sciences and Clinical Research. Retrieved from [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. (2010). Taylor & Francis Online. Retrieved from [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2022). ACS Publications. Retrieved from [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (2017). PubMed. Retrieved from [Link]

-

Regioselective Metal-Free One-Pot Synthesis of Functionalized 2-Aminothiophene Derivatives. (2018). ACS Publications. Retrieved from [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

-

Antibiotic sensitivity testing. (n.d.). Wikipedia. Retrieved from [Link]

-

Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. (2016). Sci-Hub. Retrieved from [Link]

-

Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. (2006). PubMed. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). MDPI. Retrieved from [Link]

-

In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). PubMed. Retrieved from [Link]

-

IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (2016). SlideShare. Retrieved from [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar. Retrieved from [Link]

-

Gewald reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]

-

Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. (2006). Taylor & Francis Online. Retrieved from [Link]

-

Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022). Journal of Chemical Reaction and Synthesis. Retrieved from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). Semantic Scholar. Retrieved from [Link]

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. (2006). Taylor & Francis Online. Retrieved from [Link]

-

A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents. (2024). Semantic Scholar. Retrieved from [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (2017). Semantic Scholar. Retrieved from [Link]

-

An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2014). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

-

Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. (2018). National Institutes of Health. Retrieved from [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). PubMed. Retrieved from [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. Retrieved from [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2021). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. (2021). ResearchGate. Retrieved from [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. Retrieved from [Link]

-

Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. (2022). PubMed Central. Retrieved from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed Central. Retrieved from [Link]

-

Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. (2021). Bohrium. Retrieved from [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). ResearchGate. Retrieved from [Link]

-

Miscellaneous derivatives of 2-aminothiophenes as antimicrobial agents. (n.d.). ResearchGate. Retrieved from [Link]

-

2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2016). Semantic Scholar. Retrieved from [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpscr.info [ijpscr.info]

- 5. researchgate.net [researchgate.net]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A decade's overview of 2‐aminothiophenes and their fused analogs as promising anticancer agents | Semantic Scholar [semanticscholar.org]

- 14. Sci-Hub. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines / Biomedicine & Pharmacotherapy, 2016 [sci-hub.red]

- 15. ijpbs.com [ijpbs.com]

- 16. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpbs.com [ijpbs.com]

- 18. researchgate.net [researchgate.net]

- 19. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. apec.org [apec.org]

- 22. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 26. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 27. researchgate.net [researchgate.net]

- 28. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

The Thiophene Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Therapeutic Applications of Substituted Thiophenes

Authored by: Senior Application Scientist

Executive Summary

The five-membered, sulfur-containing heterocyclic aromatic compound, thiophene, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the significant therapeutic applications of substituted thiophenes, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neurodegenerative disease-modifying properties. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and relevant clinical data, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Thiophene Ring

The thiophene nucleus is a versatile pharmacophore due to its structural compactness, electronic properties, and ability to engage in various non-covalent interactions with biological targets.[3] Its bioisosteric relationship with the phenyl ring allows for the modification of physicochemical properties, such as solubility and metabolic stability, which can lead to improved pharmacokinetic profiles.[3] A number of commercially available drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid, feature a thiophene moiety, underscoring its therapeutic relevance.[3][4]

Synthetic Strategies for Thiophene Derivatives

The therapeutic potential of thiophenes is intrinsically linked to the ability to synthesize a diverse library of substituted derivatives. Several synthetic methodologies have been developed, with the Gewald reaction being a cornerstone for the preparation of 2-aminothiophenes, which are key intermediates for many biologically active compounds.[5][6]

The Gewald Reaction: A Powerful Tool for Thiophene Synthesis

The Gewald reaction is a multicomponent condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[5][6] The versatility of this reaction allows for the introduction of various substituents, enabling extensive SAR studies.

Experimental Protocol: Gewald Synthesis of a Substituted 2-Aminothiophene

-

Reactant Preparation: In a round-bottom flask, dissolve the starting ketone/aldehyde (1.0 eq) and the α-cyanoester (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide.

-

Addition of Sulfur and Base: To the stirred solution, add elemental sulfur (1.1 eq) followed by a catalytic amount of a base, typically a secondary amine like diethylamine or morpholine.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography.

The causality behind this experimental choice lies in its efficiency and atom economy, allowing for the rapid generation of a diverse library of thiophene scaffolds for biological screening.

Therapeutic Applications of Substituted Thiophenes

The functionalization of the thiophene ring has led to the discovery of compounds with a wide array of therapeutic activities.

Anticancer Agents

Substituted thiophenes have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[7][8][9] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.[1][9]

Mechanisms of Action:

-

Kinase Inhibition: Many thiophene derivatives have been designed as inhibitors of protein kinases, which are often dysregulated in cancer. They can target specific kinases in signaling pathways involved in cancer progression.[7]

-

Topoisomerase Inhibition: Some thiophene-containing compounds can inhibit topoisomerases, enzymes that are crucial for DNA replication and repair in rapidly dividing cancer cells.[9]

-

Tubulin Polymerization Inhibition: Several thiophene derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

Quantitative Data: In Vitro Cytotoxicity of Thiophene Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| TP-1 | HeLa (Cervical) | 12.61 | [10] |

| TP-1 | HepG2 (Liver) | 33.42 | [10] |

| TP-5 | HepG2 (Liver) | Varies (dose-dependent) | [11] |

| TP-5 | SMMC-7721 (Liver) | Varies (dose-dependent) | [11] |

| Compound 8e | Various (NCI-60 panel) | 0.411 - 2.8 | [5] |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Signaling Pathway: Thiophene Derivative as a Kinase Inhibitor

Caption: Workflow for assessing in vivo anti-inflammatory activity.

Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiophene derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. [12][13][14] Mechanisms of Action:

The specific mechanisms of antimicrobial action for many thiophene derivatives are still under investigation, but may include:

-

Inhibition of Essential Enzymes: Targeting enzymes crucial for microbial survival, such as DNA gyrase. [15]* Disruption of Cell Membrane Integrity: Some compounds may interfere with the structure and function of the microbial cell membrane. [14] Quantitative Data: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 17 | Clostridium difficile | 2 - 4 | [16] |

| Compound 4 | Colistin-Resistant A. baumannii | 4 - 16 | [15] |

| Compound 8 | Colistin-Resistant E. coli | 16 | [15] |

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Agents for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's and Parkinson's disease present significant therapeutic challenges. [17][18]The ability of the lipophilic thiophene ring to cross the blood-brain barrier makes its derivatives promising candidates for central nervous system (CNS) therapeutics. [17] Therapeutic Strategies:

-

Modulation of Protein Aggregation: Thiophene derivatives have been shown to inhibit the aggregation of amyloid-β and tau proteins, which are hallmarks of Alzheimer's disease. [17][18][19][20]* Cholinesterase Inhibition: Some thiophenes act as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, a therapeutic strategy for Alzheimer's disease. [3]* Antioxidant and Anti-inflammatory Effects: The neuroprotective effects of some thiophene derivatives are attributed to their ability to reduce oxidative stress and neuroinflammation in the brain. [17][18]

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

SAR studies are crucial for optimizing the therapeutic efficacy and minimizing the toxicity of thiophene derivatives. [7][21][22]The nature and position of substituents on the thiophene ring significantly influence biological activity. [7][9]For instance, in anticancer thiophenes, electron-withdrawing groups at specific positions can enhance cytotoxicity. [5]In the context of anti-inflammatory agents, the presence of acidic moieties is often critical for activity. [23][24] Logical Relationship: The Role of SAR in Drug Development

Caption: Iterative cycle of SAR-guided drug discovery.

Future Perspectives and Conclusion

References

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). PubMed. Retrieved from [Link]

-

Barreiro, E. J., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Retrieved from [Link]

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Retrieved from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. Retrieved from [Link]

-

Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024). Taylor & Francis Online. Retrieved from [Link]

-

Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (n.d.). ResearchGate. Retrieved from [Link]

-

A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved from [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). PubMed. Retrieved from [Link]

-

Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. Retrieved from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (n.d.). OUCI. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Therapeutic importance of synthetic thiophene. (2018). PubMed Central. Retrieved from [Link]

-